molecular formula C9H6F3NO5 B13551402 3-Nitro-5-(trifluoromethyl)mandelic acid CAS No. 284048-00-6

3-Nitro-5-(trifluoromethyl)mandelic acid

Cat. No.: B13551402
CAS No.: 284048-00-6
M. Wt: 265.14 g/mol
InChI Key: YTBCJWZJCBIDCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitro-5-(trifluoromethyl)mandelic acid (CAS 284048-00-6) is a fluorinated aromatic compound with the molecular formula C9H6F3NO5 and a molecular weight of 265.14 g/mol . It is characterized by a mandelic acid core structure, featuring both a carboxylic acid and an alpha-hydroxy group, substituted on the benzene ring with a strongly electron-withdrawing nitro group at the meta position and a trifluoromethyl group also at the meta position . This specific substitution pattern is of significant interest in synthetic and medicinal chemistry. The presence of the trifluoromethyl group is a key feature, as it is known to dramatically influence a molecule's properties by enhancing its metabolic stability, lipophilicity, and binding affinity, making it a pivotal intermediate for developing novel fluorinated compounds . The nitro group provides a versatile handle for further synthetic modifications, such as reduction to an amino group, which can then be used in amide formation or heterocycle synthesis, enabling the construction of more complex molecular architectures . As such, this compound serves as a valuable building block in organic synthesis, drug discovery, and materials science . It is commonly synthesized via the nitration of 5-(trifluoromethyl)mandelic acid using a mixture of concentrated nitric and sulfuric acids under controlled temperature conditions to ensure selective formation of the desired product . The compound can undergo various chemical reactions, including oxidation of the hydroxy group, reduction of the nitro group, and substitution reactions facilitated by the electron-withdrawing substituents . Researchers utilize this compound in diverse applications, including its investigation as a biochemical probe and its role in the synthesis of specialty chemicals . The mechanism of action in research contexts often involves the electron-withdrawing nitro and trifluoromethyl groups influencing the compound's electronic properties and reactivity, potentially modulating interactions with enzymes and other biological molecules . Attention: This product is for research use only. It is not intended for human or veterinary use.

Properties

CAS No.

284048-00-6

Molecular Formula

C9H6F3NO5

Molecular Weight

265.14 g/mol

IUPAC Name

2-hydroxy-2-[3-nitro-5-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C9H6F3NO5/c10-9(11,12)5-1-4(7(14)8(15)16)2-6(3-5)13(17)18/h1-3,7,14H,(H,15,16)

InChI Key

YTBCJWZJCBIDCS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-5-(trifluoromethyl)mandelic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 5-(trifluoromethyl)mandelic acid using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-5-(trifluoromethyl)mandelic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted mandelic acid derivatives.

Scientific Research Applications

3-Nitro-5-(trifluoromethyl)mandelic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Nitro-5-(trifluoromethyl)mandelic acid involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The mandelic acid moiety can interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

3-Nitro-4-(trifluoromethyl)benzoic Acid (CAS 116965-16-3)
  • Molecular Formula: C₈H₄F₃NO₄ (same as 3-nitro-5-CF₃ isomer).
  • Key Differences : The trifluoromethyl group at the 4-position (meta to nitro) slightly reduces steric hindrance compared to the 5-position (para). This positional isomer exhibits a lower melting point (115–120°C) and marginally higher solubility in dichloromethane due to altered crystal packing .
3-Fluoro-5-nitrobenzoic Acid (CAS 14027-75-9)
  • Molecular Formula: C₇H₃FNO₄.
  • Key Differences : Replacing -CF₃ with -F reduces molecular weight (183.10 g/mol ) and electron-withdrawing effects. The pKa increases to ~2.5 , and the melting point drops to 105–110°C .
3-Nitro-5-(pentafluoroethyl)benzoic Acid
  • Molecular Formula: C₉H₄F₅NO₄.
  • Key Differences : The bulkier -C₂F₅ group increases molecular weight (285.13 g/mol ) and lipophilicity (logP ≈ 2.8 vs. 2.1 for -CF₃). This compound is less reactive in nucleophilic substitutions due to steric shielding .

Functional Group Modifications

Methyl 3-Nitro-5-(trifluoromethyl)benzoate
  • Molecular Formula: C₉H₆F₃NO₄.
  • Key Differences : Esterification of the carboxylic acid group decreases polarity, resulting in an oily consistency (vs. crystalline solid) and a boiling point of ~250°C . This derivative is used in Suzuki-Miyaura couplings .
3-Nitro-5-(trifluoromethyl)aniline (CAS 401-94-5)
  • Molecular Formula : C₇H₅F₃N₂O₂.
  • Key Differences: Replacing -COOH with -NH₂ shifts reactivity toward electrophilic aromatic substitution. The amino group’s electron-donating nature reduces acidity (pKa ≈ 4.5) .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) pKa Key Applications
3-Nitro-5-(trifluoromethyl)benzoic acid C₈H₄F₃NO₄ 235.12 127–132 1.5–2.0 Pharmaceutical intermediates
3-Nitro-4-(trifluoromethyl)benzoic acid C₈H₄F₃NO₄ 235.12 115–120 1.8–2.3 Agrochemical synthesis
3-Fluoro-5-nitrobenzoic acid C₇H₃FNO₄ 183.10 105–110 ~2.5 Anion receptor design
Methyl 3-nitro-5-CF₃ benzoate C₉H₆F₃NO₄ 250.15 N/A (oil) N/A Cross-coupling reactions

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